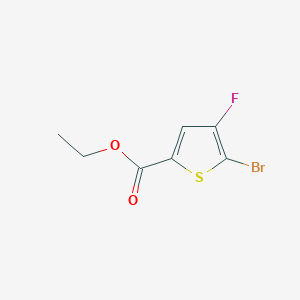
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a brominating agent under controlled conditions to introduce a bromine atom at the desired position.
Fluorination: The brominated thiophene derivative is then subjected to fluorination using a fluorinating agent such as .
Esterification: The resulting bromofluorothiophene is esterified with ethanol in the presence of a catalyst to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 5-bromo-2-thiophenecarboxylate
- Ethyl 4-fluoro-2-thiophenecarboxylate
- Ethyl 5-chloro-4-fluorothiophene-2-carboxylate
These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The presence of both bromine and fluorine atoms in this compound makes it unique, as it combines the reactivity of both halogens, allowing for a broader range of chemical transformations .
Properties
Molecular Formula |
C7H6BrFO2S |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
ethyl 5-bromo-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6BrFO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
InChI Key |
MQVOXAMJIRQSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


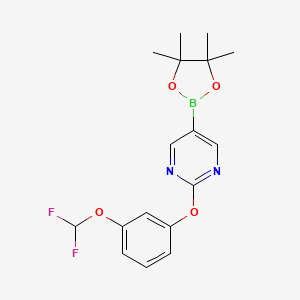
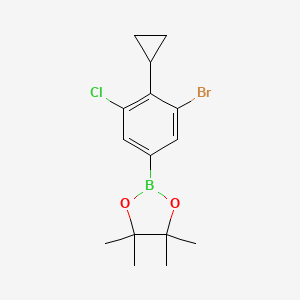
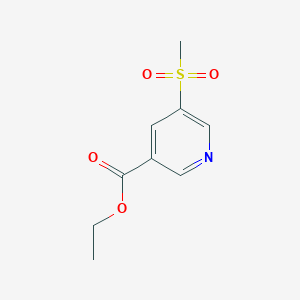
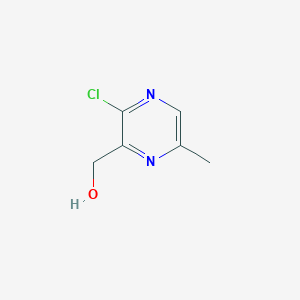

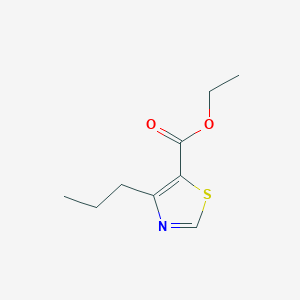
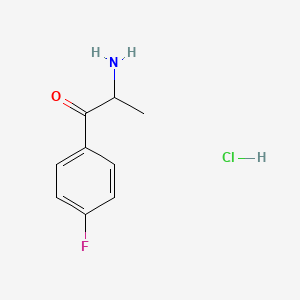
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
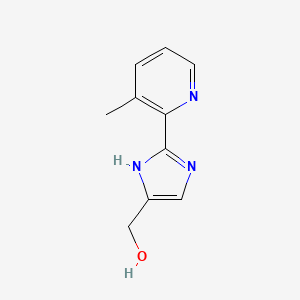
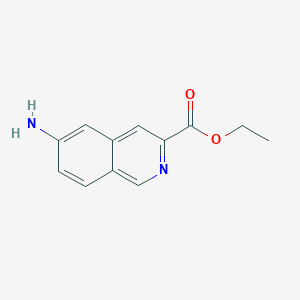
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)
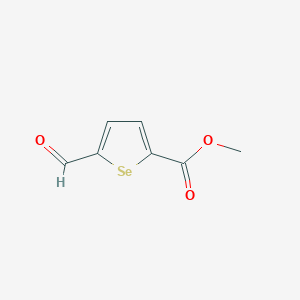
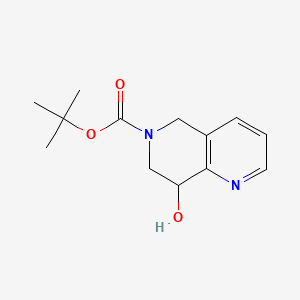
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
